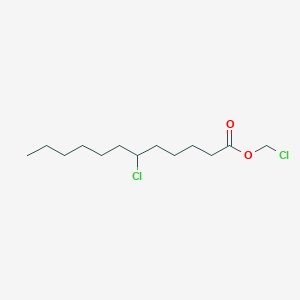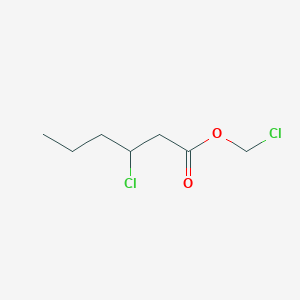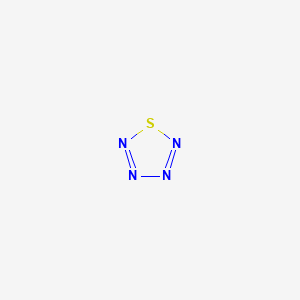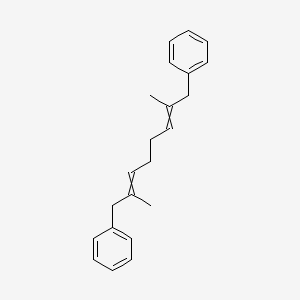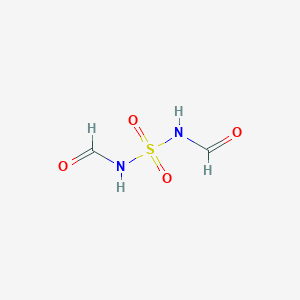
N,N'-Sulfonyldiformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Sulfonyldiformamide is an organosulfur compound characterized by the presence of two formamide groups attached to a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Sulfonyldiformamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with formamide under controlled conditions. The reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction . Another method involves the use of sulfonated rice husk ash as a catalyst to promote the formation of formamidine and formamide derivatives .
Industrial Production Methods
Industrial production of N,N’-Sulfonyldiformamide often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Sulfonyldiformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert N,N’-Sulfonyldiformamide into corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Sulfonyldiformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: N,N’-Sulfonyldiformamide is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-Sulfonyldiformamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This competitive inhibition can disrupt normal enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Sulfonyldiformamide include:
Sulfonamides: These compounds share the sulfonyl group and are widely used as antibiotics.
Sulfonimidates: These compounds have a similar sulfur-containing structure and are used in various synthetic applications
Uniqueness
N,N’-Sulfonyldiformamide is unique due to its dual formamide groups attached to the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides and sulfonimidates. This structural uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
85797-16-6 |
|---|---|
Molecular Formula |
C2H4N2O4S |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
N-(formylsulfamoyl)formamide |
InChI |
InChI=1S/C2H4N2O4S/c5-1-3-9(7,8)4-2-6/h1-2H,(H,3,5)(H,4,6) |
InChI Key |
ABXLIKSSWAXSFP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NS(=O)(=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


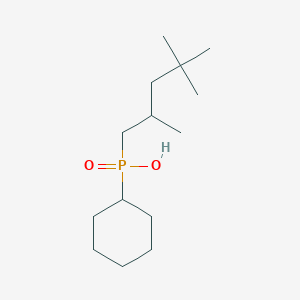
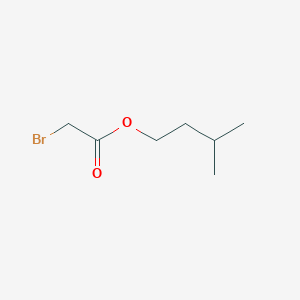
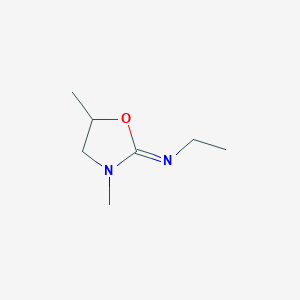
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
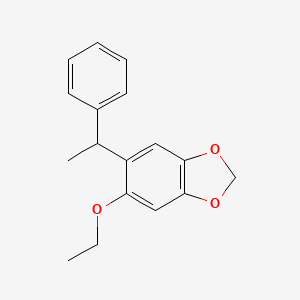
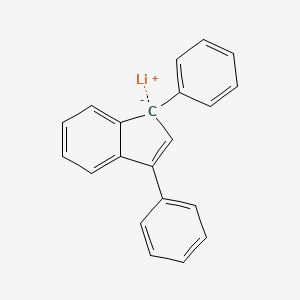
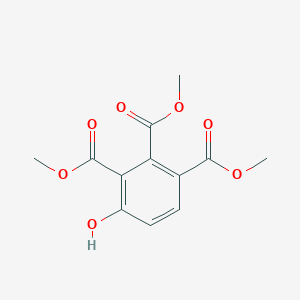
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

